2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride
Overview
Description
“2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride” is a biochemical compound with a molecular weight of 204.6 and a molecular formula of C8H6F2N2•HCl . It’s primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride” is represented by the formula C8H6F2N2•HCl . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.6 . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization
Functionalized Schiff Bases and Complexes The synthesis of functionalized Schiff bases and related complexes using 2,6-diformyl-4-chlorophenol, tris-(2-aminoethyl)amine, and various metal ions, including lanthanides and transition metals, has been described. These complexes have been characterized by physico-chemical measurements, especially by IR and NMR spectroscopy, SEM and EDX investigation, and FAB mass spectrometry (Brianese et al., 1998).
New Synthetic Pathways A new synthetic pathway toward valuable 3,3-difluoropiperidines starting from suitable delta-chloro-alpha,alpha-difluoroimines has been explored. This methodology was also applied to establish the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
Inclusion and Binding Properties
Inclusion Behaviour of Tetraaminothiacalixarene The study on tetraaminothiacalixarene reveals its unique inclusion properties towards small organic molecules, differing from compound 2 towards small organic molecules upon crystallisation from neat solvents or guest solutions (Morohashi et al., 2013).
Binding Modes of Rhodamine-Azacrown A rhodamine - azacrown derivative showed specific binding responses to Al3+ and Fe3+ in ethanol–water solutions and selectively to Al3+ in acetonitrile. The association constants and detection limits for these ions were determined, providing insight into the binding mechanisms and the sensor's performance in different solvents (Fang et al., 2014).
Electrochemical Studies
Oxidation of 2-Amino-3-Cyano-4-Phenylthiophene The electrooxidation of 2-amino-3-cyano-4-phenylthiophene was investigated for the first time, revealing insights into the formation of photoluminescent materials. The study proposed an E(CE)n mechanism and shed light on the electrochemical behavior of this compound under various conditions (Ekinci et al., 2000).
Electrochemical Synthesis of Dimer and Oligomers The electrochemical dimerization of 2-amino-3-cyano-4-phenylthiophene and the characterization of the resulting dimer and oligomers have been studied, offering insights into the electrochemical behavior and coupling mechanisms involved in the process (Ekinci et al., 2002).
Future Directions
properties
IUPAC Name |
2-amino-2-(3,4-difluorophenyl)acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8H,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFVLFYFBBANER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)N)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride | |
CAS RN |
1193388-75-8 | |
Record name | 2-amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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